molecular formula C21H18ClN5OS B2680813 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 893917-92-5

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2680813
CAS No.: 893917-92-5
M. Wt: 423.92
InChI Key: DQWNXMRCGJVKLS-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology and receptor modulation. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the target compound can be synthesized through a series of condensation reactions involving thioamide and acetamide functionalities. The specific synthetic pathway for this compound has yet to be fully detailed in the literature; however, related compounds have been synthesized using similar methodologies that involve the coupling of substituted pyrazoles with various aryl groups.

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for adenosine receptors , particularly the A1 subtype. These receptors are involved in numerous physiological processes, including cell proliferation and apoptosis. The presence of the 3-chlorophenyl group in this compound is hypothesized to enhance receptor binding affinity and selectivity due to its electron-withdrawing properties, which stabilize the binding interaction with the receptor sites .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with a similar scaffold exhibit cytotoxic effects against various cancer cell lines. For example:

  • HepG2 (liver cancer) : Compounds similar to our target showed IC50 values ranging from 5 µM to 20 µM.
  • MDA-MB-231 (breast cancer) : Notably sensitive to these compounds, with IC50 values reported as low as 1.4 µM for structurally related compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. The introduction of different substituents at the N-position or variations in the aromatic rings can enhance potency and selectivity against specific cancer types. For instance:

  • Substituents like dimethylphenyl improve lipophilicity and cellular uptake.
  • The presence of halogen groups (e.g., chlorine) on the phenyl ring appears to enhance receptor binding affinity .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG215A1 Adenosine Receptor Inhibition
Compound BMDA-MB-2311.4Apoptosis Induction
Target CompoundVarious Cancer TypesTBDTBD

Case Study 1: Anticancer Activity

A study investigating a series of pyrazolo[3,4-d]pyrimidines highlighted their potential as anticancer agents. The compound exhibited selective cytotoxicity towards MDA-MB-231 cells compared to normal fibroblasts, suggesting a favorable therapeutic index .

Case Study 2: Receptor Modulation

Another investigation focused on adenosine receptor modulation by similar compounds. It was found that these compounds could inhibit tumor growth by blocking A1 receptor signaling pathways, leading to decreased proliferation rates in cancer cell lines .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-5-3-8-18(14(13)2)26-19(28)11-29-21-17-10-25-27(20(17)23-12-24-21)16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNXMRCGJVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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